3-(4-bromopyridin-2-yl)-N,N-dimethylpropanamide
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Overview
Description
3-(4-Bromopyridin-2-yl)-N,N-dimethylpropanamide is a chemical compound that features a bromopyridine moiety attached to a propanamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-bromopyridin-2-yl)-N,N-dimethylpropanamide typically involves the bromination of pyridine derivatives followed by amide formation. One common method involves the reaction of 4-bromopyridine with N,N-dimethylpropanamide under specific conditions to yield the desired compound .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale bromination reactions followed by purification steps to ensure high purity and yield. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
3-(4-Bromopyridin-2-yl)-N,N-dimethylpropanamide can undergo various chemical reactions, including:
Oxidation: The bromopyridine moiety can be oxidized under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while substitution reactions can produce a variety of functionalized pyridine derivatives .
Scientific Research Applications
3-(4-Bromopyridin-2-yl)-N,N-dimethylpropanamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in the study of biological pathways and enzyme interactions.
Industry: The compound can be used in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of 3-(4-bromopyridin-2-yl)-N,N-dimethylpropanamide involves its interaction with specific molecular targets. The bromopyridine moiety can bind to active sites on enzymes or receptors, modulating their activity. This interaction can affect various biological pathways and processes, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
3-(4-Bromopyridin-2-yl)propanenitrile: Similar structure but with a nitrile group instead of an amide.
4-Bromopyridine: Lacks the propanamide group, making it less complex.
(6-Bromo-pyridin-2-yl)methanol: Contains a hydroxyl group instead of the amide group.
Uniqueness
3-(4-Bromopyridin-2-yl)-N,N-dimethylpropanamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry .
Properties
Molecular Formula |
C10H13BrN2O |
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Molecular Weight |
257.13 g/mol |
IUPAC Name |
3-(4-bromopyridin-2-yl)-N,N-dimethylpropanamide |
InChI |
InChI=1S/C10H13BrN2O/c1-13(2)10(14)4-3-9-7-8(11)5-6-12-9/h5-7H,3-4H2,1-2H3 |
InChI Key |
LXPIDLVHEJZPQY-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C(=O)CCC1=NC=CC(=C1)Br |
Origin of Product |
United States |
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